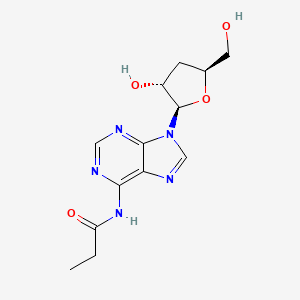
N6-Propionyl Cordycepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Propionyl Cordycepin is a natural compound that originates from the Cordyceps fungus . It is also known as 3’-Deoxy-N6-propionyladenosine . The molecular formula of N6-Propionyl Cordycepin is C13H17N5O4 .
Synthesis Analysis
Cordycepin is a bioactive ingredient found in Cordyceps militaris, a traditional medicinal fungus . The biosynthetic pathways of cordycepin involve key enzymes such as 5’-nucleotidase, ribonucleotide, and adenosine synthase . A study has also proposed a synthetic route for cordycepin, which involves converting the 3’-OH group into an iodide group and further dehalogenation to yield the final product .Molecular Structure Analysis
The molecular weight of N6-Propionyl Cordycepin is 307.31 g/mol . It has a complex structure with several functional groups, including a purine ring and a ribose moiety .Chemical Reactions Analysis
Cordycepin has been shown to have potent inhibitory activities against SARS-CoV-2 replication . It is also known to repress cell migration and cellular inflammation .Physical And Chemical Properties Analysis
N6-Propionyl Cordycepin has several computed properties, including a molecular weight of 307.31 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 .Wissenschaftliche Forschungsanwendungen
Immunostimulatory Potential
Field
Immunology
Application Summary
Cordycepin and its derivatives have been found to have immunostimulatory potential. They have been associated with cytokine production such as interleukin (IL)-1β, IL-2, IL-6, IL-8, IL-10, IL-12, and tumor necrosis factor (TNF)-α, phagocytosis stimulation of immune cells, nitric oxide production by increasing inducible nitric oxide synthase activity, and stimulation of inflammatory response via mitogen-activated protein kinase pathway .
Methods of Application
The methods of application typically involve the extraction of Cordycepin and its derivatives from Cordyceps species, followed by administration in pre-clinical studies .
Results or Outcomes
The results have shown that Cordycepin and its derivatives can stimulate the immune response, potentially offering benefits for conditions where the immune response is compromised .
Antitumor Activity
Field
Oncology
Application Summary
Cordycepin has demonstrated good antitumor activity. However, its clinical application has been limited due to the easy deamination of N6 in its structure .
Methods of Application
In a study, a large lipolysis group was introduced at the cordycepin N6 to improve this problem, and cordycepin derivatives were synthesized. The antitumor activity of these compounds against MCF7 cells, HepG2 cells, and SGC-7901 cells was evaluated by MTT assay .
Results or Outcomes
The compound 4a showed the most obvious inhibitory effect on MCF7 cells with an IC50 value of 27.57 ± 0.52 μM, which was much lower than cordycepin. Compound 4a showed high selectivity between MCF7 and normal MCF-10A cells. Further biological evaluation showed that compound 4a promoted apoptosis and blocked the cell cycle in the G0/G1 phase .
Antioxidant Activity
Field
Biochemistry
Application Summary
Cordycepin and its derivatives have been found to possess antioxidant activity. They can neutralize harmful free radicals in the body, which can help prevent various diseases related to oxidative stress .
Results or Outcomes
The results have shown that Cordycepin and its derivatives can effectively neutralize free radicals, potentially offering benefits for conditions related to oxidative stress .
Anti-inflammatory Activity
Application Summary
Cordycepin and its derivatives have been found to possess anti-inflammatory activity. They can inhibit the production of pro-inflammatory cytokines and other inflammatory mediators, which can help alleviate inflammation-related diseases .
Results or Outcomes
The results have shown that Cordycepin and its derivatives can effectively inhibit inflammation, potentially offering benefits for conditions related to inflammation .
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCIUDOEWOPKD-HHURGBBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Propionyl Cordycepin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)

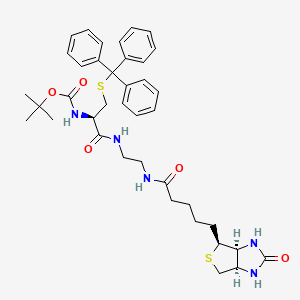
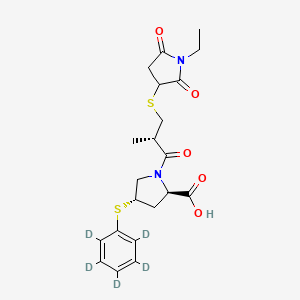
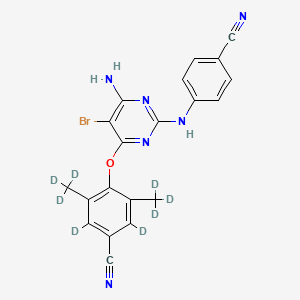

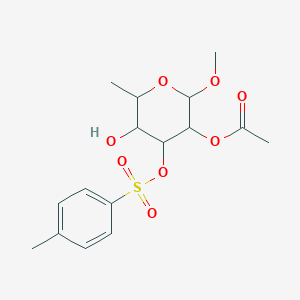
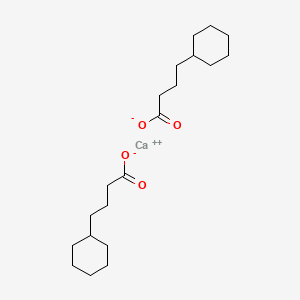
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)